molecular formula C19H23ClN4O3S B609458 NBD-09027 CAS No. 1376434-43-3

NBD-09027

カタログ番号: B609458
CAS番号: 1376434-43-3
分子量: 422.92
InChIキー: XEDSYSDQIUMILN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

NBD-09027 is a small-molecule CD4-mimetic compound designed to inhibit HIV-1 entry by targeting the viral envelope glycoprotein gp120. It belongs to the NBD series of inhibitors, which were developed to block the interaction between gp120 and the host CD4 receptor, a critical step in viral entry . Structurally, this compound features a hydrophobic core that inserts into the gp120 Phe43 cavity, a conserved region essential for CD4 binding.

Key structural elements include:

  • A chlorophenyloxyamide group in Region I for hydrophobic interactions.
  • A piperidine ring in Region III positioned near gp120 Asp366.
  • Modifications in Region II to balance agonist/antagonist activity .

特性

CAS番号

1376434-43-3

分子式

C19H23ClN4O3S

分子量

422.92

IUPAC名

N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide

InChI

InChI=1S/C19H23ClN4O3S/c1-11-15(10-25)28-19(22-11)16(14-4-2-3-9-21-14)24-18(27)17(26)23-13-7-5-12(20)6-8-13/h5-8,14,16,21,25H,2-4,9-10H2,1H3,(H,23,26)(H,24,27)

InChIキー

XEDSYSDQIUMILN-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=C(Cl)C=C1)C(NC(C2=NC(C)=C(CO)S2)C3NCCCC3)=O

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

NBD-09027;  NBD 09027;  NBD09027; 

製品の起源

United States

類似化合物との比較

NBD-556 and NBD-557

NBD-556 and NBD-557 were the first CD4-mimetic inhibitors identified but act as full CD4 agonists , enhancing HIV-1 entry into CD4-negative cells expressing CCR5 . Key differences:

Parameter NBD-556/NBD-557 NBD-09027
Agonist Activity Full agonist (enhances infection in CD4−CCR5+ cells) Partial agonist (50% lower enhancement)
IC50 (HIV-1 inhibition) ~10–20 μM (clade B) ~5–10 μM (broader clades)
Structural Feature Flexible oxalamide linker Modified linker in Region II to reduce flexibility
Resistance Mutations S375N, V208I NN301-302KI, K432R

This compound’s reduced agonist activity stems from its altered piperidine ring orientation, which brings the basic nitrogen closer to gp120 Asp368 (4.4 Å) but fails to form a hydrogen bond, limiting its antagonistic efficacy .

NBD-11021

NBD-11021, a derivative of this compound, was engineered to convert partial agonism into full antagonism. Structural modifications include:

  • Replacement of the oxalamide group in Region II with a rigid pyrrole ring .
  • Enhanced piperidine-Asp368 interaction via a hydrogen bond (2.9 Å) .
Parameter This compound NBD-11021
Agonist Activity Partial agonist Full antagonist (no infection enhancement)
IC50 (HIV-1 inhibition) ~5–10 μM 270 nM–2.4 μM (pan-clade)
Key Interaction No H-bond with Asp368 H-bond with Asp368
Resistance Mutations NN301-302KI, K432R V782L (gp41)

NBD-11021’s rigid pyrrole linker forces conformational changes in gp120, destabilizing CCR5 co-receptor binding and enabling broad-spectrum neutralization .

Other Analogues: NBD-10007 and NBD-11008

  • NBD-10007 : Shares structural similarity with this compound but shows improved solubility. Both compounds bind gp120’s Phe43 cavity without forming critical interactions with Asp368 .
  • NBD-11008 : Generates resistance mutations overlapping with this compound (e.g., NN301-302KI), confirming shared binding modes .

Research Findings and Structural Insights

X-Ray Crystallography

  • This compound-gp120 Complex (PDB: 4DKU) : The piperidine nitrogen is 4.4 Å from Asp368, explaining its suboptimal antagonism. The chlorophenyloxyamide group overlaps with NBD-556 but lacks stabilizing interactions .
  • NBD-11021-gp120 Complex : The pyrrole-modified linker reorients the piperidine ring, enabling a direct H-bond with Asp368 and improving antiviral potency .

Resistance Profiling

Mutations in gp120 (e.g., NN301-302KI, K432R) and gp41 (V782L) arise under this compound pressure, highlighting vulnerabilities in its binding mode .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
NBD-09027
Reactant of Route 2
Reactant of Route 2
NBD-09027

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。